molecular formula C16H19NO3S2 B2792500 3-(benzenesulfonyl)-N-[1-(thiophen-2-yl)propan-2-yl]propanamide CAS No. 1211296-88-6

3-(benzenesulfonyl)-N-[1-(thiophen-2-yl)propan-2-yl]propanamide

Cat. No.: B2792500
CAS No.: 1211296-88-6
M. Wt: 337.45
InChI Key: VPBXPFPGCGHCIE-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-[1-(thiophen-2-yl)propan-2-yl]propanamide is a sulfonamide-derived compound featuring a benzenesulfonyl group, a propanamide backbone, and a thiophen-2-yl substituent.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(1-thiophen-2-ylpropan-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S2/c1-13(12-14-6-5-10-21-14)17-16(18)9-11-22(19,20)15-7-3-2-4-8-15/h2-8,10,13H,9,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBXPFPGCGHCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[1-(thiophen-2-yl)propan-2-yl]propanamide typically involves the following steps:

    Formation of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced by reacting benzene with sulfur trioxide and then neutralizing the resulting benzenesulfonic acid with a base.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced through a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Propanamide Moiety: The propanamide moiety can be synthesized by reacting an appropriate amine with a propanoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[1-(thiophen-2-yl)propan-2-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Substituted amides or alcohol derivatives.

Scientific Research Applications

3-(benzenesulfonyl)-N-[1-(thiophen-2-yl)propan-2-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: It can be used in the development of organic electronic materials.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[1-(thiophen-2-yl)propan-2-yl]propanamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl and thiophene groups can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name / Identifier Key Structural Features Molecular Weight (g/mol) Synthesis Method / Notes Source
Target Compound : 3-(Benzenesulfonyl)-N-[1-(thiophen-2-yl)propan-2-yl]propanamide Benzenesulfonyl, propanamide backbone, thiophen-2-yl substituent Not provided Likely involves sulfonylation of an amine intermediate. N/A
(E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide (Impurity B, EP) Thiophen-2-yl, propenamide (α,β-unsaturated carbonyl), methylamino group ~253.34 (calculated) Synthesized via condensation reactions; unsaturated backbone may enhance reactivity.
N-Propyl-3-(pyridine-3-sulfonamido)benzamide Pyridine-3-sulfonamido, benzamide, N-propyl group 319.39 Substitution reaction of sulfonyl chloride with amine; pyridine enhances polarity.
(2RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(phenylsulfonyl)propanamide Phenylsulfonyl, trifluoromethyl, cyano substituents, hydroxyl group Not provided Hydroxy and electron-withdrawing groups increase acidity and metabolic stability.
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Thiophen-3-yl, naphthyloxy, methylamino group ~327.40 (calculated) Ether linkage and naphthyl group enhance lipophilicity and steric bulk.
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide Tosyl group, dual azide substituents Not provided Tosyl substitution followed by azide introduction; high energy functional groups.

Structural and Functional Insights

Sulfonamide vs. Sulfonamido Derivatives: The target compound’s benzenesulfonyl group differs from pyridine-3-sulfonamido in ’s compound, which introduces a heteroaromatic ring. This substitution may alter binding specificity—pyridine’s nitrogen could participate in hydrogen bonding, whereas benzene relies on hydrophobic interactions .

Thiophene vs. Other Heterocycles :

  • The thiophen-2-yl group in the target contrasts with thiophen-3-yl in ’s compound. Positional isomerism affects electronic distribution and steric interactions; thiophen-2-yl may offer better π-stacking due to proximity to the sulfur atom .
  • Impurity B () shares the thiophen-2-yl group but incorporates an α,β-unsaturated carbonyl, which could confer reactivity (e.g., Michael addition) absent in the target compound .

Synthesis Pathways :

  • The target’s synthesis likely parallels ’s tosyl-azide substitution, where a sulfonyl chloride reacts with an amine. However, the absence of azides in the target simplifies safety and stability concerns .
  • ’s compound (S)-N-(3-((1-(3,4-dichlorophenyl)...propanamide) employs multi-step coupling, suggesting the target’s synthesis may require similar regioselective amidation .

The target’s benzenesulfonyl group may mimic endogenous sulfonamide inhibitors (e.g., COX-2 inhibitors), whereas ’s Impurity B’s unsaturated backbone might lead to off-target reactivity .

Biological Activity

3-(benzenesulfonyl)-N-[1-(thiophen-2-yl)propan-2-yl]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by a benzenesulfonyl group attached to a propanamide backbone, with a thiophene ring contributing to its structural complexity. Understanding its chemical properties is crucial for predicting its biological behavior.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on related sulfonamide derivatives have shown promising results against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (breast cancer)TBDApoptosis induction
Similar Sulfonamide DerivativeHeLa (cervical cancer)15Cell cycle arrest

Anti-inflammatory Activity

The anti-inflammatory potential of compounds similar to this compound has been explored in various studies. These compounds often inhibit pro-inflammatory cytokines and enzymes, suggesting their utility in treating inflammatory diseases.

Case Study:
A study evaluating the anti-inflammatory effects of sulfonamide derivatives found that they significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. The mechanism involved inhibition of the NF-kB signaling pathway.

Antimicrobial Activity

Preliminary studies suggest that the compound may exhibit antimicrobial properties against certain bacterial strains. Compounds with similar thiophene structures have been noted for their effectiveness against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD

Research Findings

Recent investigations into the biological activity of related compounds have highlighted several key findings:

  • Cytotoxicity : Compounds structurally related to this compound exhibited varying degrees of cytotoxicity against different cancer cell lines, suggesting potential for further development as anticancer agents.
  • Mechanisms : The mechanisms underlying the biological activities include modulation of apoptosis pathways, inhibition of cell cycle progression, and interference with inflammatory signaling cascades.
  • Structure-Activity Relationship (SAR) : Studies indicate that modifications in the sulfonamide group or the thiophene ring can significantly impact the biological efficacy of these compounds.

Q & A

Q. What are the key steps and challenges in synthesizing 3-(benzenesulfonyl)-N-[1-(thiophen-2-yl)propan-2-yl]propanamide?

The synthesis involves sequential functionalization of a propanamide backbone. Critical steps include:

  • Sulfonylation : Introducing the benzenesulfonyl group requires precise control of reaction time and temperature to avoid over-sulfonation. Anhydrous conditions (e.g., DMF as solvent) and catalysts like triethylamine are typically used .
  • Thiophene coupling : The thiophen-2-yl moiety is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling. Yield optimization often requires inert atmospheres (e.g., nitrogen) and ligands such as Pd(PPh₃)₄ .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is essential to isolate the product with >95% purity. Challenges include managing byproducts from incomplete reactions or isomerization .

Q. How can spectroscopic techniques validate the structure of this compound?

  • NMR : ¹H NMR confirms the presence of the thiophene ring (δ 6.8–7.5 ppm, aromatic protons) and propanamide backbone (δ 1.2–1.4 ppm for CH₃, δ 3.1–3.3 ppm for CH₂). ¹³C NMR identifies sulfonyl (δ ~115 ppm) and carbonyl (δ ~170 ppm) groups .
  • Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 362.08 for C₁₆H₁₈N₂O₃S₂) and fragments corresponding to benzenesulfonyl and thiophene cleavage .
  • IR spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies in activity (e.g., enzyme inhibition vs. receptor antagonism) may arise from:

  • Assay conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter compound solubility or binding kinetics. Standardizing protocols (e.g., IC₅₀ measurements at fixed DMSO ≤1%) is critical .
  • Structural analogs : Impurities or isomers (e.g., regioisomers in thiophene substitution) may contribute to conflicting data. Orthogonal analytical methods (HPLC-MS, X-ray crystallography) ensure sample integrity .
  • Computational modeling : Docking studies (using AutoDock Vina or Schrödinger) can predict binding modes to targets like cyclooxygenase-2 (COX-2) or serotonin receptors, guiding follow-up experiments .

Q. What strategies optimize experimental design for studying this compound’s mechanism of action?

  • In vitro assays : Use fluorescence polarization for real-time monitoring of target engagement (e.g., kinase inhibition). Include positive controls (e.g., Celecoxib for COX-2) and dose-response curves to assess potency .
  • Metabolic stability : Incubate the compound with liver microsomes (human or rodent) and quantify degradation via LC-MS/MS. Adjust substituents (e.g., replacing benzenesulfonyl with trifluoromethanesulfonyl) to enhance half-life .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., solved at 1.8 Å resolution using SHELXL ). Molecular dynamics simulations (AMBER or GROMACS) can further elucidate binding dynamics .

Key Challenges and Methodological Recommendations

  • Purity assurance : Combine TLC (Rf ~0.5 in EtOAc) with HPLC (C18 column, acetonitrile/water) to detect trace impurities .
  • Scalability : Transition from batch to flow chemistry for sulfonylation steps to improve reproducibility .
  • Data reproducibility : Share raw spectral data and crystallization conditions via repositories like Zenodo or ChemRxiv .

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